molecular formula C7H7ClN2O2 B1426720 2-Chloro-5-(methylamino)isonicotinic acid CAS No. 945737-64-4

2-Chloro-5-(methylamino)isonicotinic acid

Cat. No.: B1426720
CAS No.: 945737-64-4
M. Wt: 186.59 g/mol
InChI Key: BJSUJQXOIHIPRF-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylamino)isonicotinic acid is an organic compound belonging to the isonicotinic acid derivative family It is characterized by the presence of a chlorine atom at the second position and a methylamino group at the fifth position on the isonicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methylamino)isonicotinic acid typically involves the chlorination of isonicotinic acid followed by the introduction of a methylamino group. One common method includes:

    Chlorination: Isonicotinic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the second position.

    Amination: The chlorinated intermediate is then reacted with methylamine under controlled conditions to introduce the methylamino group at the fifth position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk Chlorination: Using large-scale chlorinating agents and reactors to ensure efficient chlorination of isonicotinic acid.

    Continuous Amination: Employing continuous flow reactors for the amination step to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methylamino)isonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: N-oxides of this compound.

    Reduction Products: Dechlorinated derivatives or fully reduced amines.

Scientific Research Applications

2-Chloro-5-(methylamino)isonicotinic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid: The parent compound without the chlorine and methylamino groups.

    2-Chloroisonicotinic Acid: Lacks the methylamino group.

    5-Methylaminoisonicotinic Acid: Lacks the chlorine atom.

Uniqueness

2-Chloro-5-(methylamino)isonicotinic acid is unique due to the presence of both the chlorine and methylamino groups, which confer distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

2-chloro-5-(methylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-9-5-3-10-6(8)2-4(5)7(11)12/h2-3,9H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSUJQXOIHIPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C(C=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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